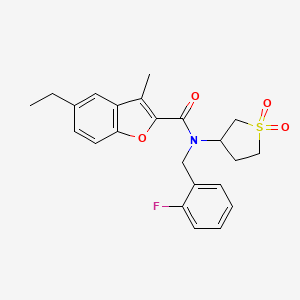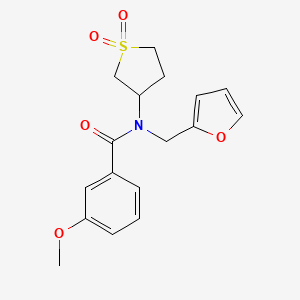
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, but let’s break it down. Its systematic name is N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide .
- Structurally, it combines a benzofuran ring, a thiophene ring, and an amide functional group.
- The compound’s molecular formula is C19H19F2NO4S .
- It has a molecular weight of approximately 395.42 g/mol .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
- Industrial production methods may involve multi-step syntheses, protecting groups, and purification techniques.
Chemical Reactions Analysis
- The compound likely undergoes various reactions due to its functional groups.
- Potential reactions include oxidation, reduction, substitution, and amidation.
- Common reagents could be oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
- In chemistry, it might serve as a building block for drug discovery or materials synthesis.
- In biology, researchers could explore its interactions with enzymes or receptors.
- In medicine, investigations may focus on potential therapeutic effects.
- In industry, applications could range from agrochemicals to polymers.
Mechanism of Action
- The compound’s mechanism of action remains speculative without specific studies.
- It could target specific proteins, pathways, or cellular processes.
- Further research is needed to elucidate its mode of action.
Comparison with Similar Compounds
- Unfortunately, I don’t have direct information on similar compounds.
- Researchers might compare it to structurally related molecules to highlight its uniqueness.
Properties
Molecular Formula |
C23H24FNO4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-ethyl-N-[(2-fluorophenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H24FNO4S/c1-3-16-8-9-21-19(12-16)15(2)22(29-21)23(26)25(18-10-11-30(27,28)14-18)13-17-6-4-5-7-20(17)24/h4-9,12,18H,3,10-11,13-14H2,1-2H3 |
InChI Key |
WYZFKRZOWKMNDR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11398859.png)
![4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11398868.png)

![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11398886.png)
![3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B11398893.png)
![4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11398900.png)
![6-(4-methylphenyl)-3-(phenoxymethyl)-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398908.png)
![N-(2-methoxybenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11398909.png)
![6-(4-ethoxyphenyl)-N-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11398912.png)
![Dimethyl {2-(furan-2-yl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11398913.png)
![N-(2-chlorobenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11398916.png)
![N-{5-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11398924.png)

![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B11398939.png)
